molecular formula C4H11BrN2S B1662935 S-Isopropylisothiourea hydrobromide CAS No. 4269-97-0

S-Isopropylisothiourea hydrobromide

Cat. No.: B1662935
CAS No.: 4269-97-0
M. Wt: 199.12 g/mol
InChI Key: SLGVZEOMLCTKRK-UHFFFAOYSA-N
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Description

S-Isopropylisothiourea hydrobromide (CAS: 57200-31-4, molecular formula: C₄H₁₁BrN₂S, molecular weight: 207.12 g/mol) is a selective inhibitor of inducible nitric oxide synthase (iNOS/NOS2). It functions by attenuating nitric oxide (NO) production, a key mediator in inflammatory and pathological processes such as hemorrhagic shock. The compound is structurally characterized by an isopropyl group attached to a thiourea moiety, with a hydrobromide salt enhancing its solubility in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropylisothiourea hydrobromide typically involves the reaction of isopropylamine with carbon disulfide to form isopropylisothiourea, which is then treated with hydrobromic acid to yield the hydrobromide salt . The reaction conditions generally require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Alkylation Reactions

The isothiourea group acts as a nucleophile in alkylation processes. In a representative synthesis, S-isopropylisothiourea hydrobromide reacts with alkyl halides like isopropyl bromide under basic conditions (e.g., potassium carbonate in acetone) to form tetraacetylated derivatives.

Example reaction pathway :

S-Isopropylisothiourea hydrobromide+R-XBaseS-Alkylated product+HBr\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{S-Alkylated product} + \text{HBr}

Experimental conditions ( ):

  • Molar ratio: 1:1 to 1:2 (isothiourea:alkyl halide)

  • Solvent: Anhydrous acetone

  • Temperature: 25–100°C

  • Yield: Up to 97%

Hydrolysis in Alkaline Media

The compound undergoes hydrolysis under basic conditions to yield isopropyl-β-D-thiogalactoside (a thioglycoside) or related analogs. This reactivity is critical in synthesizing glycosidase inhibitors.

Reaction mechanism :

S-Isopropylisothiourea hydrobromideNaOH/H2OThiogalactoside+NH3+NaBr\text{this compound} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Thiogalactoside} + \text{NH}_3 + \text{NaBr}

Key parameters ( ):

  • Base: Potassium/sodium carbonate

  • Hydrolysis time: 5–24 hours

  • Temperature: Room temperature to reflux

Coordination with Metal Catalysts

The sulfur and nitrogen atoms in the isothiourea group facilitate coordination with transition metals (e.g., SrTiO₃), influencing catalytic dehydrogenation/dehydration pathways.

Example :
In SrTiO₃-mediated reactions, this compound participates in surface adsorption mechanisms, modulating alcohol dehydrogenation pathways ( ).

Mechanistic insights :

  • Dehydrogenation : Dissociative adsorption on SrO-terminated surfaces, followed by hydride transfer.

  • Dehydration : Molecular adsorption on TiO₂-terminated surfaces, leading to alkene formation.

Biochemical Interactions

As a nitric oxide synthase (NOS) inhibitor, this compound binds to enzyme active sites, competing with arginine substrates.

Pharmacological data ( , ):

ParameterValue
IC₅₀ (nNOS) 0.3–1.2 µM
Selectivity (vs. eNOS) 10–100-fold
In vivo efficacy Restores blood pressure in hemorrhagic shock models

Comparative Reactivity Table

The table below summarizes reactivity trends across analogs:

Reaction TypeSubstrateProductYield (%)ConditionsSource
AlkylationIsopropyl bromideTetraacetylgalactoside97K₂CO₃, acetone, 25°C
HydrolysisAlkaline solutionThiogalactoside94NaOH, reflux, 6–7 hours
Enzyme inhibitionNOS isoformsNOS-inhibitor complexN/APhysiological pH

Stability and Byproduct Formation

  • Thermal decomposition : Degrades above 150°C, releasing HBr and isopropylamine.

  • Storage : Stable under anhydrous conditions at 4°C; hygroscopic in aqueous media ( ).

Scientific Research Applications

Antitumor Activity

Mechanism of Action
S-Isopropylisothiourea hydrobromide acts primarily as a competitive inhibitor of nitric oxide synthase (NOS), specifically targeting inducible NOS (iNOS) and endothelial NOS (eNOS). This inhibition leads to reduced nitric oxide production, which is crucial in tumor angiogenesis and growth. Studies have demonstrated that T1023 can inhibit tumor growth and metastasis in various cancer models through its anti-angiogenic properties .

In Vitro and In Vivo Studies

  • In Vitro : T1023 has shown cytotoxic effects against several human cancer cell lines, including melanoma (A375) and prostate cancer (PC-3), with IC50 values indicating significant potency .
  • In Vivo : Chronic administration of T1023 at doses of 30-60 mg/kg has been linked to a decrease in tumor growth rates and enhanced survival in mouse models of solid tumors .

Radioprotection

Radioprotective Properties
Recent studies have highlighted the compound's potential as a radioprotector. Specifically, T1023 has been evaluated for its ability to mitigate radiation-induced damage during therapeutic interventions.

Case Study Findings

  • Survival Rates : In experiments involving total body irradiation (TBI), mice treated with T1023 showed improved survival rates compared to control groups. The effective dose range for radioprotection was established between 27-90 mg/kg, demonstrating a significant increase in survival post-exposure .
  • Mechanistic Insights : The compound's radioprotective effects are believed to stem from its ability to enhance the recovery of hematopoietic stem cells after radiation exposure, thus preventing acute radiation syndrome (ARS) .

Comparative Analysis with Analogues

To understand the efficacy of this compound better, comparisons with its analogues, such as T1082 (a phosphate derivative), have been conducted. These studies indicate that T1082 may offer broader efficacy and safety profiles, allowing for effective doses at lower concentrations compared to T1023 .

Compound Effective Dose Range (mg/kg) Primary Application Mechanism of Action
T102330-60Antitumor activityNOS inhibition
T108227-90RadioprotectionEnhanced recovery of hematopoietic cells

Safety and Toxicity Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings. Studies have indicated that while it exhibits potent biological activity, careful consideration must be given to dosing to mitigate potential toxicity.

Toxicity Observations

  • The LD50 values for intraperitoneal administration have been reported around 321 mg/kg, indicating a moderate safety margin but necessitating further studies to refine dosage recommendations .

Mechanism of Action

S-Isopropylisothiourea hydrobromide exerts its effects by selectively inhibiting the enzyme nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By binding to the active site of NOS2, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels .

Comparison with Similar Compounds

Structural and Functional Analogues: iNOS Inhibitors

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Salt Form Primary Application
S-Isopropylisothiourea hydrobromide 57200-31-4 C₄H₁₁BrN₂S 207.12 Hydrobromide Research tool for iNOS inhibition
S-(3-Aminopropyl)-ITU dihydrobromide 7072-40-4 C₄H₁₄Br₂N₄S 322.06 Dihydrobromide Selective NOS2 inhibition
Propenyl-L-NIO hydrochloride Not provided Not available Not available Hydrochloride Selective iNOS inhibition

Key Differences :

  • Salt Form : Hydrobromide salts (e.g., S-Isopropylisothiourea) generally exhibit higher aqueous solubility than hydrochlorides (e.g., Propenyl-L-NIO), which may influence experimental dosing and bioavailability.

Comparison with Other Hydrobromide Salts

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Therapeutic/Research Use
This compound 57200-31-4 C₄H₁₁BrN₂S 207.12 Research tool (iNOS inhibition)
Dextromethorphan hydrobromide 6700-34-1 C₁₈H₂₅NO·HBr·H₂O 370.33 Antitussive (cough suppression)
Eletriptan hydrobromide 177834-92-3 C₂₂H₂₆N₂O₂S·HBr 462.43 Migraine treatment (5-HT agonist)
Pyridine hydrobromide 18820-82-1 C₅H₆BrN 160.01 Chemical synthesis intermediate

Key Differences :

  • Pharmacological Targets: Unlike this compound (iNOS inhibitor), other hydrobromides like dextromethorphan (NMDA receptor antagonist) and eletriptan (5-HT1B/1D agonist) target distinct pathways.
  • Molecular Complexity : Eletriptan hydrobromide has a larger, multi-ring structure (molecular weight 462.43) compared to the simpler thiourea derivative in S-Isopropylisothiourea.
  • Solubility : Pyridine hydrobromide (160.01 g/mol) is more polar and water-soluble than this compound, reflecting differences in functional groups.

Research and Commercial Considerations

  • Purity and Availability: this compound is available at 98% purity (APExBIO) and is priced higher (¥959.00/10 mg) than S-(3-Aminopropyl)-ITU dihydrobromide (¥339.00/10 mg), likely due to synthesis complexity.
  • Regulatory Status : Unlike approved hydrobromide drugs (e.g., eletriptan), this compound is strictly for research and carries warnings against human use.

Discrepancies and Limitations

  • CAS Number Conflict : cites CAS 4269-97-0, while and list 57200-31-4. This may indicate a typographical error or isomer variation, necessitating verification with primary sources.
  • Missing Data : IC₅₀ values and pharmacokinetic profiles for this compound are absent in the provided evidence, limiting direct efficacy comparisons.

Biological Activity

S-Isopropylisothiourea hydrobromide (S-ITU) is an organic compound classified as an isothiourea, notable for its biological activity primarily as a nitric oxide synthase (NOS) inhibitor. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C4_4H10_{10}N2_2S
  • Molecular Weight : 118.2 g/mol
  • CAS Number : 4269-97-0

S-ITU is recognized for its specific inhibition of nitric oxide synthase, particularly the inducible form (iNOS), which plays a crucial role in the production of nitric oxide (NO) from L-arginine. This inhibition has significant implications for various physiological and pathological processes.

S-ITU acts primarily by inhibiting the activity of nitric oxide synthase, leading to reduced levels of NO. This mechanism is critical in conditions where excessive NO production contributes to pathological states such as inflammation and tumor progression. The inhibition of iNOS by S-ITU can modulate vascular responses and has been linked to anti-inflammatory effects.

Inhibition of Nitric Oxide Synthase

Research indicates that S-ITU is a potent inhibitor of NOS, with selectivity for the inducible form. It has been shown to effectively reduce NO production in various experimental settings:

  • In vitro Studies : S-ITU demonstrated significant inhibition of NO production in cultured cells exposed to inflammatory stimuli.
  • In vivo Studies : Administration of S-ITU in animal models resulted in decreased levels of plasma NO, correlating with reduced inflammatory markers.

Toxicity and Safety Profile

The safety profile of S-ITU has been evaluated through various toxicity studies. Notably:

  • Acute Toxicity : In mice, the LD50 for intraperitoneal administration was found to be approximately 2.6 g/kg, indicating a relatively low acute toxicity level compared to other compounds.
  • Chronic Exposure : Long-term studies have not reported significant adverse effects at therapeutic doses.

Radioprotective Effects

Recent studies have explored the radioprotective properties of S-ITU:

  • Study on Mice Exposed to Radiation :
    • Mice treated with S-ITU showed improved survival rates post-exposure to gamma radiation compared to control groups.
    • The effective dose range for radioprotection was identified as 60–90 mg/kg.
  • Mechanistic Insights :
    • The compound's ability to modulate oxidative stress responses was highlighted as a potential mechanism for its protective effects against radiation-induced damage.

Comparative Studies with Other Isothioureas

S-ITU has been compared with other derivatives such as T1023 and T1082 in terms of efficacy and safety:

CompoundLD50 (mg/kg)Effective Dose Range (mg/kg)Radioprotective Activity
S-ITU263860–90Yes
T102332127–90Yes
T108240360–90Yes

These comparisons indicate that while S-ITU has a higher LD50, its effective dose range for radioprotection is comparable or superior to other tested compounds.

Q & A

Basic Research Questions

Q. What are the primary research applications of S-Isopropylisothiourea hydrobromide in nitric oxide synthase (NOS) studies?

this compound is a selective inhibitor of inducible nitric oxide synthase (NOS2), commonly used to study the role of nitric oxide (NO) in inflammatory, neurodegenerative, and cardiovascular pathways. Researchers employ it to block NO overproduction in cellular or animal models, enabling mechanistic studies of oxidative stress and apoptosis. For example, it has been used to investigate peroxynitrite-induced neuronal cell death in aging models . Methodological Note: To validate its inhibitory efficacy, pair NOS2 activity assays (e.g., citrulline detection) with dose-response curves. Include controls like L-NAME (a non-selective NOS inhibitor) to confirm specificity.

Q. How should researchers assess the purity and stability of this compound in experimental settings?

Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or mass spectrometry are recommended for purity verification. Stability tests under varying temperatures (4°C, −20°C) and pH conditions (e.g., phosphate-buffered saline) should be conducted, as hydrobromide salts may degrade in aqueous solutions. Document batch-specific data in the Investigator’s Brochure (IB) for regulatory compliance .

Q. What are the standard in vitro models for evaluating this compound’s pharmacological effects?

Common models include:

  • Macrophage cell lines (e.g., RAW 264.7) : Measure NO production via Griess assay after lipopolysaccharide (LPS)-induced NOS2 activation.
  • Primary neuronal cultures : Assess neuroprotection against oxidative stress using fluorescence-based caspase-3 substrates (e.g., Ac-DEVD-MCA) .
  • Isolated vascular tissues : Evaluate vasodilation responses to confirm NOS2-specific inhibition.

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be resolved?

Discrepancies often arise from variability in experimental conditions (e.g., dosing, species-specific NOS2 expression). Mitigation strategies include:

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values).
  • Cross-validation : Compare results with alternative NOS2 inhibitors (e.g., 1400W) and genetic knockout models.
  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify tissue-specific effective concentrations .

Q. What experimental designs are optimal for in vivo studies using this compound?

For rodent models:

  • Route of administration : Intraperitoneal (IP) injection ensures bioavailability; typical doses range from 1–10 mg/kg.
  • Temporal controls : Administer the inhibitor pre- and post-disease induction (e.g., LPS challenge) to distinguish prophylactic vs. therapeutic effects.
  • Endpoint assays : Combine plasma NOx (nitrate/nitrite) quantification with histopathology (e.g., neuronal apoptosis markers) .

Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?

Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated beyond NOS2. For example:

  • Network analysis : Map interactions between NO-dependent signaling (e.g., NF-κB) and unexpected targets (e.g., mitochondrial enzymes).
  • Machine learning : Train classifiers to predict off-target binding using structural similarity databases (e.g., PubChem) .

Q. Data Presentation and Analysis Guidelines

Table 1 : Key Parameters for Reporting this compound Experiments

ParameterRecommended MethodEvidence Source
Purity verificationHPLC (≥95% purity)
NOS2 inhibition assayCitrulline detection (IC50 = 0.1–1.0 µM)
In vivo dosingIP injection, 1–10 mg/kg in rodents
Stability−20°C (lyophilized), avoid repeated freeze-thaw

Properties

IUPAC Name

propan-2-yl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGVZEOMLCTKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431048
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-97-0
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea hydrobromide

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